

Chemical structure and properties of Pyroquilon (C₁₁H₁₁NO).

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Compound of Interest

Compound Name: Pyroquilon

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Pyroquilon (C₁₁H₁₁NO): A Technical Guide

An In-depth Examination of the Chemical Structure, Properties, and Fungicidal Action of 1,2,5,6-Tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one

Abstract

Pyroquilon is a systemic fungicide belonging to the pyrroloquinolinone chemical class.^[1] Primarily used in agriculture, it is recognized for its efficacy in controlling rice blast disease caused by the fungus *Magnaporthe oryzae*. Its mode of action involves the inhibition of melanin biosynthesis, a crucial process for the pathogenicity of many fungi.^{[2][3]} This guide provides a comprehensive overview of **Pyroquilon**'s chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for an audience of researchers, scientists, and professionals in drug and pesticide development.

Chemical Identity and Structure

Pyroquilon is a tricyclic compound featuring a pyrroloquinoline core. The systematic IUPAC name is 1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one.^[1] Other common synonyms include Coratop and Fongoren.^{[4][5]}

Table 1: Chemical Identifiers for **Pyroquilon**

Identifier	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₁ NO	[1][4][6]
Molecular Weight	173.21 g/mol	[4][6][7]
CAS Registry Number	57369-32-1	[1][4][6]
IUPAC Name	1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one	[1]
InChI Key	XRJLAOUDSILTFT-UHFFFAOYSA-N	[4][6]
Canonical SMILES	<chem>C1CC(=O)N2CCC3=CC=CC1=C32</chem>	[4]

Physicochemical Properties

Pyroquilon exists as a solid, off-white to light yellow crystalline substance under standard conditions.[4][8] Its solubility and partitioning behavior are key determinants of its systemic activity in plants.

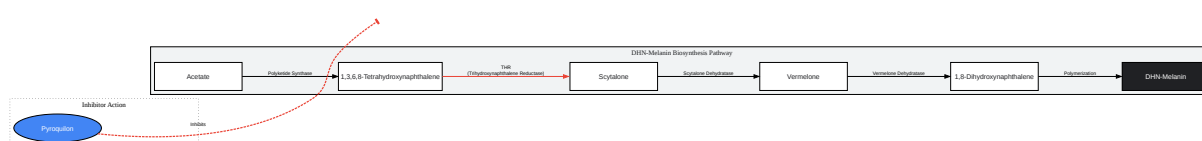
Table 2: Physicochemical Data for **Pyroquilon**

Property	Value	Unit	Source(s)
Melting Point	112 - 113	°C	[4][7]
Boiling Point (Predicted)	355.2 ± 42.0	°C	[8]
Water Solubility (20°C)	4000	mg/L	[2][8]
LogP (Octanol-Water Partition Coefficient)	1.57	-	[4]
Vapor Pressure (20°C)	1.6 x 10 ⁻⁴	Pa	[8]
Density (Predicted)	1.25 ± 0.1	g/cm ³	[8]

Mechanism of Action: Melanin Biosynthesis Inhibition

Pyroquilon's antifungal activity is derived from its ability to inhibit the 1,8-dihydroxynaphthalene (DHN)-melanin biosynthesis pathway in fungi.[3] Melanin is a critical virulence factor for many pathogenic fungi, including *Magnaporthe oryzae*. It is deposited in the appressorial cell wall, providing the structural rigidity and turgor pressure necessary for the appressorium—a specialized infection structure—to penetrate the host plant's cuticle.

Pyroquilon specifically targets and inhibits the enzyme trihydroxynaphthalene reductase (THR).[2][3][4] This enzyme catalyzes a key reduction step in the melanin pathway. By inhibiting THR, **Pyroquilon** effectively blocks the production of melanin, leading to non-melanized appressoria that are unable to infect the host plant. This targeted action makes it a potent and specific inhibitor of fungal pathogenesis.



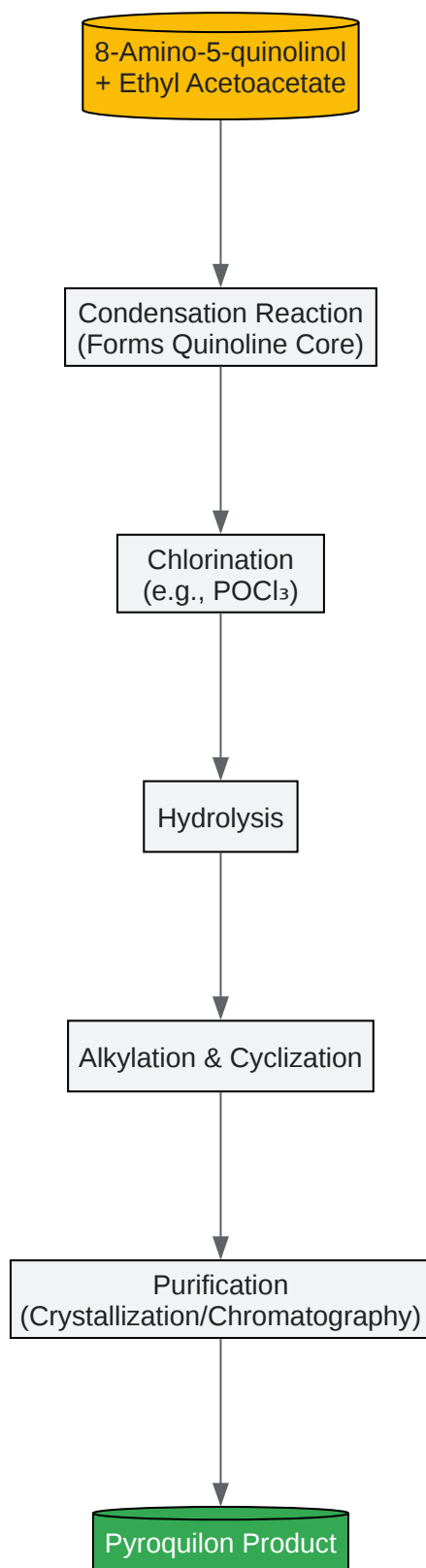
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Mechanism of **Pyroquilon** as a melanin biosynthesis inhibitor.

Experimental Protocols

General Synthesis of Pyrrolo[3,2,1-ij]quinolin-4-one Core

While specific industrial synthesis methods are proprietary, a general approach to constructing the pyrroloquinolinone core can be derived from established organic chemistry principles. A plausible synthetic route involves the cyclization of a suitably substituted quinoline precursor.



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Generalized workflow for the synthesis of **Pyroquilon**.

Protocol Outline:

- **Condensation:** React 8-amino-5-quinolinol with a beta-keto ester like ethyl acetoacetate to form the initial quinoline ring system. This is typically acid- or base-catalyzed.
- **Chlorination:** Introduce a chlorine atom at the 4-position using a chlorinating agent such as phosphorus oxychloride (POCl₃).[\[9\]](#)
- **Hydrolysis:** Convert the chloro group to a hydroxyl group via hydrolysis.
- **Cyclization:** Induce intramolecular cyclization to form the final pyrrolo ring fused to the quinoline structure. This step may involve alkylation followed by a ring-closing reaction.
- **Purification:** The crude product is purified using standard techniques such as recrystallization from a suitable solvent (e.g., ethanol/water) or column chromatography to yield pure **Pyroquilon**.

Analytical Method for Residue Determination

A common method for the quantification of **Pyroquilon** residues in agricultural products involves extraction followed by High-Performance Liquid Chromatography (HPLC).[\[10\]](#)[\[11\]](#)

Protocol for HPLC-UVD Analysis:

- **Sample Preparation (QuEChERS method adaptation):**
 - Homogenize 10 g of the sample (e.g., rice grain, paprika) with 10 mL of water.
 - Add 10 mL of acetonitrile and shake vigorously for 1 minute.
 - Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl) and shake again for 1 minute.
 - Centrifuge at 4000 rpm for 5 minutes.
- **Solid-Phase Extraction (SPE) Cleanup:**
 - Take an aliquot of the acetonitrile supernatant.

- Pass the extract through a silica-based SPE cartridge to remove interfering matrix components.
- Elute the analyte with a suitable solvent mixture (e.g., acetone/hexane).
- Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
- HPLC-UV Analysis:
 - Instrument: High-Performance Liquid Chromatograph with a UV-Vis Detector.
 - Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
 - Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
 - Flow Rate: 1.0 mL/min.
 - Detection Wavelength: 254 nm.
 - Injection Volume: 20 µL.
- Quantification:
 - Prepare a calibration curve using certified analytical standards of **Pyroquilon** (0.05 to 5.0 mg/kg).[\[10\]](#)[\[11\]](#)
 - Quantify the analyte in the sample by comparing its peak area to the calibration curve. Confirmation can be achieved using Liquid Chromatography-Mass Spectrometry (LC-MS).[\[11\]](#)

Toxicology and Safety Profile

Pyroquilon is classified as harmful if swallowed.[\[4\]](#) Toxicological data is crucial for establishing safe handling procedures and regulatory limits. The lethal dose 50 (LD₅₀) is a standard measure of acute toxicity.[\[12\]](#)

Table 3: Acute Toxicity Data for **Pyroquilon**

Route	Species	Value	Unit	Source(s)
Oral LD ₅₀	Rat	321	mg/kg	
Dermal LD ₅₀	Rat	> 3100	mg/kg	
LC ₅₀ (48h)	Carp (Cyprinus carpio)	17 - 37	mg/L	

The compound is also noted as being harmful to aquatic life with long-lasting effects.^[4] Therefore, appropriate precautions should be taken to prevent its release into the environment.

Conclusion

Pyroquilon is a well-characterized fungicide with a specific and effective mode of action against melanin-producing fungi. Its chemical and physical properties are well-documented, enabling its formulation and application in agriculture. The understanding of its mechanism—the inhibition of trihydroxynaphthalene reductase—provides a clear biochemical basis for its fungicidal activity and can guide the development of future antifungal agents. The availability of robust analytical methods ensures that its presence in food and the environment can be monitored effectively to ensure safety.

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